molecular formula C17H12BrClN2OS B2827036 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide CAS No. 301341-48-0

2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide

Cat. No.: B2827036
CAS No.: 301341-48-0
M. Wt: 407.71
InChI Key: OAIGJCCKSPYCMP-UHFFFAOYSA-N
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Description

“2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The synthesis process typically involves the reaction of the appropriate precursors under controlled conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C17H12BrClN2OS . The compound belongs to the monoclinic system with space group P21/c .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have focused on the synthesis and chemical properties of thiazole derivatives, highlighting their potential in creating compounds with significant biological activities. For instance, the synthesis of thiazole and benzamide derivatives has been explored for their antifungal, antibacterial, and anticancer potentials. The process often involves base-catalyzed cyclization or microwave-assisted synthesis, leading to the formation of compounds with promising biological activities (Saeed et al., 2009; Narayana et al., 2004).

Anticancer Evaluation and Docking Study

Recent studies have also focused on the synthesis of thiazole derivatives for anticancer evaluation. For example, a series of Schiff’s bases containing thiadiazole scaffold and benzamide groups were synthesized and evaluated for their in vitro anticancer activity. Some compounds exhibited promising anticancer activity, with GI50 values comparable to standard drugs (Tiwari et al., 2017).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives has been explored for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, with some molecules outperforming reference drugs against pathogenic strains. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Structural Characterization and Analysis

Further research has delved into the structural characterization and theoretical studies of thiazole derivatives, providing insights into their molecular structures through X-ray diffraction analysis, Hirshfeld surface analysis, and DFT calculations. These studies are crucial for understanding the intermolecular interactions and stability of these compounds, which can influence their biological activities (Saeed et al., 2020).

Future Directions

The future directions for “2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential applications in medicine and other fields. Thiazoles have shown promise in a variety of areas, including as potential therapeutic agents .

Properties

IUPAC Name

2-bromo-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIGJCCKSPYCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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